molecular formula C14H19NO2 B180622 (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate CAS No. 116140-26-2

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate

Cat. No.: B180622
CAS No.: 116140-26-2
M. Wt: 233.31 g/mol
InChI Key: KKESSUGZTMZMJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The specific conditions and reagents used can vary depending on the desired product and scale of production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the central nervous system, leading to their biological effects . The exact mechanism of action may vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereoisomer may exhibit different pharmacological properties compared to other piperidine derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-phenylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-8-12(13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKESSUGZTMZMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623671
Record name Ethyl 4-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116140-26-2
Record name Ethyl 4-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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